molecular formula C17H22O4 B11760520 Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No.: B11760520
M. Wt: 290.4 g/mol
InChI Key: MBMIBOAWQZBWPQ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a complex organic compound with the molecular formula C17H22O4 It is characterized by a naphthalene ring system substituted with a hydroxy group, a propyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene ring system, followed by the introduction of the hydroxy and propyl groups through selective functionalization reactions. The final step involves esterification to introduce the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-(6-hydroxy-1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can be compared with similar compounds such as:

    Ethyl 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Lacks the propyl group, which may affect its reactivity and interactions.

    Ethyl 2-(6-hydroxy-1-oxo-2-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Contains a methyl group instead of a propyl group, leading to different steric and electronic effects.

Properties

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

ethyl 2-(6-hydroxy-1-oxo-2-propyl-3,4-dihydronaphthalen-2-yl)acetate

InChI

InChI=1S/C17H22O4/c1-3-8-17(11-15(19)21-4-2)9-7-12-10-13(18)5-6-14(12)16(17)20/h5-6,10,18H,3-4,7-9,11H2,1-2H3

InChI Key

MBMIBOAWQZBWPQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC2=C(C1=O)C=CC(=C2)O)CC(=O)OCC

Origin of Product

United States

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